molecular formula C10H8ClNOS B1452138 2-Chloro-4-(4-methoxyphenyl)thiazole CAS No. 2104-01-0

2-Chloro-4-(4-methoxyphenyl)thiazole

Cat. No.: B1452138
CAS No.: 2104-01-0
M. Wt: 225.7 g/mol
InChI Key: STQGABPTLYUHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-methoxyphenyl)thiazole is a heterocyclic compound with a molecular formula of C10H8ClNOS It features a thiazole ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Bacillus subtilis and Escherichia coli . The interaction of this compound with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For example, this compound has been found to inhibit the activity of certain bacterial enzymes, thereby preventing the synthesis of essential cellular components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that this compound can have lasting effects on tissue function, particularly in the context of its antimicrobial and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. This compound interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as the synthesis and degradation of cellular components . For instance, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, this compound can influence the levels of various metabolites within the cell, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can interact with various binding proteins, which facilitate its distribution to different cellular organelles . These interactions are crucial for the compound’s localization and accumulation within the cell, ultimately influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal allows this compound to be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins . Similarly, the localization of this compound to the mitochondria enables it to influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thioamide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction proceeds under reflux conditions, leading to the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 2-amino-4-(4-methoxyphenyl)thiazole, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-(4-bromophenyl)thiazole
  • 2-Chloro-4-(4-fluorophenyl)thiazole
  • 2-Chloro-4-(4-nitrophenyl)thiazole

Comparison: Compared to its analogs, 2-Chloro-4-(4-methoxyphenyl)thiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and selectivity towards specific targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGABPTLYUHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652702
Record name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-01-0
Record name 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(4-methoxyphenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-methoxyphenyl)thiazole
Reactant of Route 2
2-Chloro-4-(4-methoxyphenyl)thiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-methoxyphenyl)thiazole
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-methoxyphenyl)thiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-methoxyphenyl)thiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-methoxyphenyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.